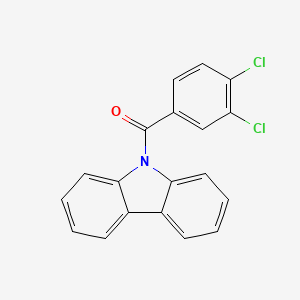
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a carbazole moiety attached to a dichlorophenyl group through a methanone linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone typically involves the reaction of 9H-carbazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
作用機序
The mechanism of action of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .
類似化合物との比較
Similar Compounds
- 2-(3-(9H-carbazol-9-yl)propionyl)-N-(4-methylphenyl)hydrazinecarbothioamide
- N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential for nucleophilic substitution reactions, while the carbazole moiety contributes to its bioactivity and electronic properties.
特性
分子式 |
C19H11Cl2NO |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
carbazol-9-yl-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-15-10-9-12(11-16(15)21)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
InChIキー |
MCXTWVQJBISQOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


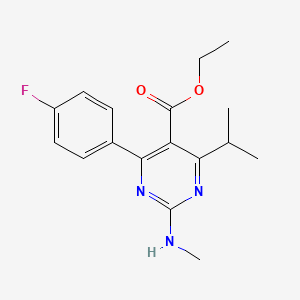
![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)


![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
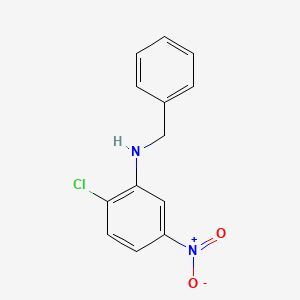
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)

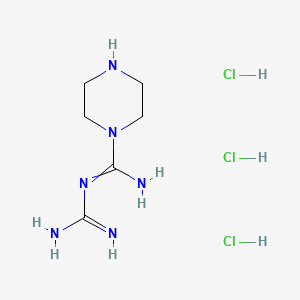
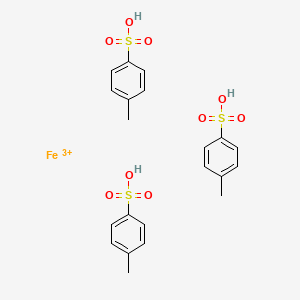
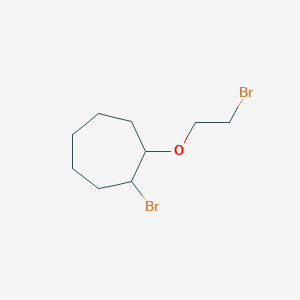
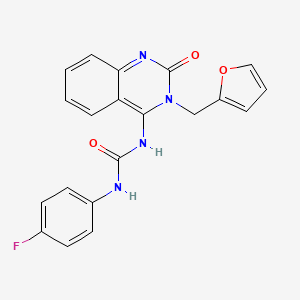
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
